Molecular Weight and Lipophilicity Shift Relative to the Unsubstituted Chromeno[2,3-c]pyrazol-3-one Core Scaffold
8-Methoxy-2-phenyl-2H,3H-chromeno[2,3-c]pyrazol-3-one (MW 292.29 g/mol) exhibits a +106.12 g/mol molecular weight increase over the unsubstituted 2H,3H-chromeno[2,3-c]pyrazol-3-one core (MW 186.17 g/mol), reflecting the combined mass contributions of the 8-methoxy (+30.03) and N2-phenyl (+77.10) substituents [1]. This mass shift is accompanied by a predicted increase in lipophilicity (the core scaffold has XLogP3-AA of 1.4; the addition of the phenyl ring alone is expected to raise logP by approximately 1.5–1.8 units based on fragment-based contributions) [1].
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 292.29 g/mol; predicted logP higher than core scaffold due to phenyl and methoxy substituents |
| Comparator Or Baseline | 2H,3H-chromeno[2,3-c]pyrazol-3-one (CAS 75586-62-8), MW 186.17 g/mol, XLogP3-AA 1.4 |
| Quantified Difference | MW difference: +106.12 g/mol; estimated logP increase: +1.5 to +1.8 |
| Conditions | Calculated/estimated from PubChem computed properties and fragment-based logP contributions |
Why This Matters
Higher molecular weight and lipophilicity directly affect membrane permeability, protein binding, and assay compatibility, meaning the 8-methoxy-2-phenyl derivative cannot be replaced by the core scaffold in biological assays without altering pharmacokinetic behavior.
- [1] PubChem. 2H,3H-chromeno[2,3-c]pyrazol-3-one, CID 2754690. https://pubchem.ncbi.nlm.nih.gov/compound/2H_3H-chromeno_2_3-c_pyrazol-3-one (accessed 2026-04-29). View Source
